N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide
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Overview
Description
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a chlorophenyl group, a dioxido-dihydrothienyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3-chlorophenyl intermediate: This can be achieved through chlorination of a phenyl precursor.
Synthesis of the dioxido-dihydrothienyl group: This step involves the oxidation of a thiophene derivative.
Coupling reactions: The final step involves coupling the 3-chlorophenyl intermediate with the dioxido-dihydrothienyl group and the methoxybenzamide moiety under specific conditions such as the presence of a coupling agent (e.g., EDC, DCC) and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-methoxybenzamide: Lacks the dioxido-dihydrothienyl group.
N-(3-chlorophenyl)-N-(2,3-dihydrothien-3-yl)-2-methoxybenzamide: Lacks the dioxido group.
Uniqueness
The presence of the dioxido-dihydrothienyl group in N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide may confer unique chemical and biological properties, such as increased stability, specific reactivity, or enhanced biological activity.
Biological Activity
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide is a synthetic compound that belongs to the class of thiophene derivatives. These compounds are notable for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive review of the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Thiophene Ring : Known for its role in various biological activities.
- Methoxybenzamide Moiety : Contributes to the compound's pharmacological properties.
Molecular Formula
Key Properties
Property | Value |
---|---|
Molecular Weight | 348.84 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated that similar thiophene derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A (similar structure) | MCF-7 | 1.1 |
Compound B | HCT-116 | 2.6 |
Compound C | HepG2 | 1.4 |
These findings suggest that this compound could similarly exhibit potent anticancer activity through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis.
Antimicrobial Activity
Thiophene derivatives have also been investigated for their antimicrobial properties. For example, certain derivatives demonstrated inhibition against Escherichia coli and Staphylococcus aureus. The exact activity of this compound against these pathogens remains to be elucidated but is anticipated based on structural similarities.
Study 1: Anticancer Evaluation
In a recent study focusing on thiophene derivatives, several compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study highlighted the importance of substituent positioning on the phenyl ring in enhancing anticancer activity. For instance:
- Ortho-substituted compounds exhibited better activity compared to meta or para substitutions.
This emphasizes the potential for optimizing the structure of this compound for improved efficacy.
Study 2: SAR Analysis
A structure-activity relationship analysis revealed that increasing the number of substituents generally decreased cytotoxicity. This finding can guide future modifications of the compound to enhance its therapeutic potential while minimizing side effects.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17-8-3-2-7-16(17)18(21)20(14-6-4-5-13(19)11-14)15-9-10-25(22,23)12-15/h2-11,15H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLRKKLPILNGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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